Venlafaxine hydrochloride, (R)-
Overview
Description
Venlafaxine hydrochloride, ®-, is a selective serotonin and norepinephrine reuptake inhibitor used primarily as an antidepressant. It is a phenethylamine derivative with the chemical name ®-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride. This compound is known for its efficacy in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of venlafaxine hydrochloride, ®-, involves several steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetonitrile with dimethylamine to form the intermediate 1-(4-methoxyphenyl)-2-(dimethylamino)ethanol.
Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a reducing agent to form the racemic mixture of venlafaxine.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of venlafaxine hydrochloride, ®-, follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the intermediate and subsequent cyclization.
Chiral Resolution: Efficient chiral resolution techniques such as chromatography or crystallization to separate the ®-enantiomer.
Purification: Purification steps to ensure the compound meets pharmaceutical standards.
Formulation: Conversion to hydrochloride salt and formulation into dosage forms
Chemical Reactions Analysis
Types of Reactions
Venlafaxine hydrochloride, ®-, undergoes various chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of its active metabolite, O-desmethylvenlafaxine.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur at the dimethylamino group or the methoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products
O-desmethylvenlafaxine: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions
Scientific Research Applications
Venlafaxine hydrochloride, ®-, has numerous scientific research applications:
Chemistry: Used as a model compound in studies of chiral resolution and stereochemistry.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Extensively studied for its therapeutic effects in treating depression and anxiety disorders.
Industry: Used in the development of sustained-release formulations and other pharmaceutical innovations .
Mechanism of Action
Venlafaxine hydrochloride, ®-, exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound also has a weak inhibitory effect on dopamine reuptake. The primary molecular targets are the serotonin and norepinephrine transporters .
Comparison with Similar Compounds
Similar Compounds
Desvenlafaxine: The active metabolite of venlafaxine, with similar pharmacological properties.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor with a different chemical structure.
Milnacipran: A serotonin and norepinephrine reuptake inhibitor used primarily for fibromyalgia .
Uniqueness
Venlafaxine hydrochloride, ®-, is unique due to its specific chiral configuration, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile. It is also known for its relatively balanced inhibition of both serotonin and norepinephrine reuptake compared to other similar compounds .
Properties
IUPAC Name |
1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYFNHXARDNFZ-NTISSMGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-47-9 | |
Record name | (R)-Venlafaxine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venlafaxine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VENLAFAXINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS0LK87KMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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